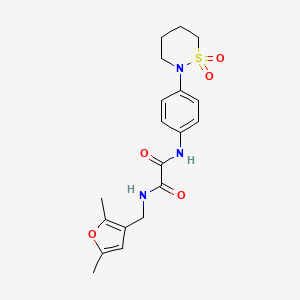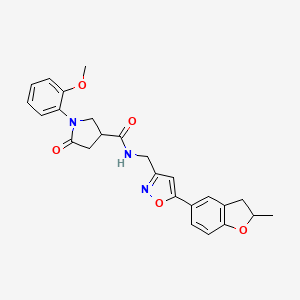![molecular formula C14H18N4O2S B2473740 4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 2097857-29-7](/img/structure/B2473740.png)
4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a synthetic organic compound. As its structure indicates, it incorporates a triazole ring and possesses distinctive functional groups, making it a subject of interest in medicinal and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize this compound, one common route involves the [3+2] cycloaddition reaction between azides and alkynes, leading to the formation of the 1,2,3-triazole ring. Here's a simplified outline:
Start with an alkyne derivative of 4-(methoxymethyl)pyrrolidine.
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 1-azido-4-methylthiophene-2-carbonyl.
Purify the resulting triazole product.
Industrial Production Methods
Scaling up this synthesis for industrial production often involves:
Optimizing the copper catalyst to ensure high yield and purity.
Ensuring strict control over reaction conditions (temperature, pressure, solvent).
Using continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound can be oxidized, particularly at the methoxymethyl group or the thiophene ring, using reagents such as m-chloroperbenzoic acid (mCPBA).
Reduction: : Reduction reactions can target the triazole ring, utilizing reagents like lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution reactions may occur, especially at the methoxymethyl group, using reagents like sodium hydride (NaH) and appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: : mCPBA in dichloromethane (DCM) at 0°C.
Reduction: : LiAlH₄ in tetrahydrofuran (THF) at room temperature.
Substitution: : NaH in DCM, under nitrogen atmosphere at 0°C.
Major Products Formed
Oxidized derivatives with modifications on the thiophene ring.
Reduced triazole rings leading to partially saturated triazoles.
Substituted derivatives with variations at the methoxymethyl position.
Aplicaciones Científicas De Investigación
Chemistry
The unique structure of this compound makes it a valuable intermediate in synthesizing more complex molecules. Its ability to undergo diverse chemical reactions enables the exploration of new synthetic pathways.
Biology
In biological research, 4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is often studied for its potential pharmacological properties. Researchers investigate its interactions with various biological targets to develop new drugs.
Medicine
Preliminary studies suggest that this compound exhibits antimicrobial and anti-inflammatory activities. It is being evaluated for its potential to treat infections and inflammatory conditions.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, such as agrochemicals and pharmaceuticals. Its incorporation into materials science is also being explored.
Mecanismo De Acción
The compound's biological effects are mediated through its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring enhances binding affinity to these targets, while the methoxymethyl and thiophene groups contribute to its specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-[1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
4-(Hydroxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
4-(Methoxymethyl)-1-[1-(2-thienylcarbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Uniqueness
Compared to these compounds, 4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole stands out due to its unique substitution pattern, which may confer enhanced pharmacological properties or unique reactivity in chemical synthesis.
That covers a detailed overview of this compound. Anything else I can dive into?
Propiedades
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-10-5-13(21-9-10)14(19)17-4-3-12(7-17)18-6-11(8-20-2)15-16-18/h5-6,9,12H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANJCIYPUIVAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)N3C=C(N=N3)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473658.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2473661.png)


![Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate](/img/structure/B2473666.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)

![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)



![N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2473677.png)

